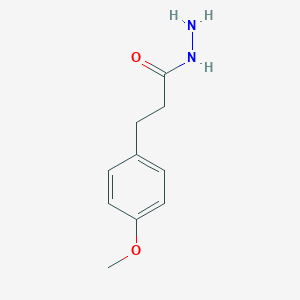![molecular formula C5H12N2O B037658 2-[Ethyl(methyl)amino]acetamide CAS No. 116833-20-6](/img/structure/B37658.png)
2-[Ethyl(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl-ethylamino)acetamide is an organic compound with the molecular formula C5H12N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(methyl-ethylamino) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl-ethylamino)acetamide typically involves the reaction of ethylamine with acetamide under controlled conditions. One common method is the direct acylation of ethylamine with acetamide in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Methyl-ethylamino)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 2-(Methyl-ethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
2-(Methyl-ethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Methyl-ethylamino)acetamide involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-(Methylamino)acetamide: A closely related compound with similar chemical properties but different biological activity.
N-Ethylacetamide: Another derivative of acetamide with distinct applications in organic synthesis and medicinal chemistry.
Uniqueness: 2-(Methyl-ethylamino)acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of the ethylamino group with the acetamide backbone makes it a versatile compound for various applications.
特性
CAS番号 |
116833-20-6 |
|---|---|
分子式 |
C5H12N2O |
分子量 |
116.16 g/mol |
IUPAC名 |
2-[ethyl(methyl)amino]acetamide |
InChI |
InChI=1S/C5H12N2O/c1-3-7(2)4-5(6)8/h3-4H2,1-2H3,(H2,6,8) |
InChIキー |
SKVBXXZAQNRXQL-UHFFFAOYSA-N |
SMILES |
CCN(C)CC(=O)N |
正規SMILES |
CCN(C)CC(=O)N |
同義語 |
2-(ETHYLMETHYLAMINO)ACETAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


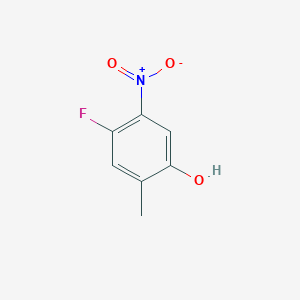
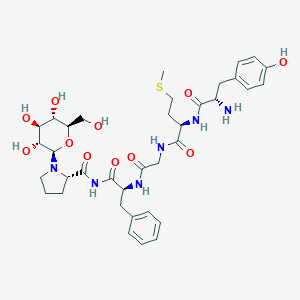
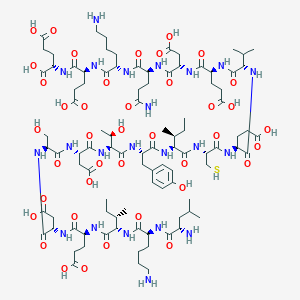
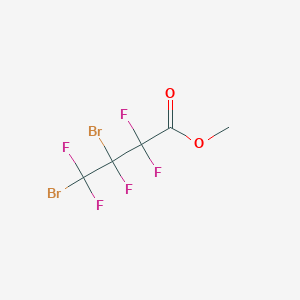
![6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
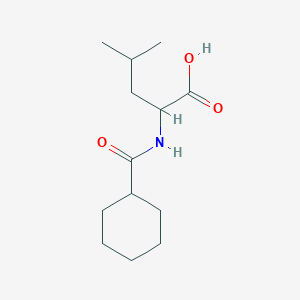
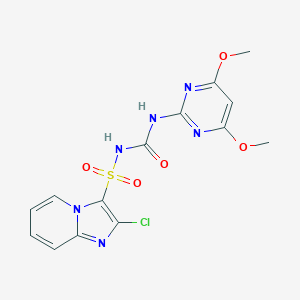
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
![3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol](/img/structure/B37601.png)
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
